![molecular formula C14H25NOSi B14448887 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine CAS No. 78675-99-7](/img/structure/B14448887.png)
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine is a chemical compound with a complex structure that includes a pyrrolidine ring, a cyclopentene ring, and a trimethylsilyl group
Méthodes De Préparation
The synthesis of 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine typically involves multiple steps, including the formation of the cyclopentene ring and the introduction of the trimethylsilyl group. One common synthetic route involves the reaction of cyclopentadiene with a suitable reagent to form the cyclopentene ring, followed by the addition of the trimethylsilyl group using trimethylsilyl chloride under specific reaction conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new atoms or groups are added to the molecule. This can be achieved using reagents like hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopentene and pyrrolidine rings provide structural rigidity, enabling the compound to fit into specific binding sites on target molecules.
Comparaison Avec Des Composés Similaires
1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine can be compared with similar compounds such as:
1-Phenyl (trimethylsiloxy)ethylene: This compound also contains a trimethylsilyl group and is used in similar applications but has a different core structure.
1-(Trimethylsiloxy)cyclohexene: Another compound with a trimethylsilyl group, but with a cyclohexene ring instead of a cyclopentene ring.
Acetophenone enol trimethylsilyl ether: This compound has a similar functional group but differs in its overall structure and applications.
Propriétés
Numéro CAS |
78675-99-7 |
|---|---|
Formule moléculaire |
C14H25NOSi |
Poids moléculaire |
251.44 g/mol |
Nom IUPAC |
trimethyl-[1-(2-pyrrolidin-1-ylcyclopenten-1-yl)ethenoxy]silane |
InChI |
InChI=1S/C14H25NOSi/c1-12(16-17(2,3)4)13-8-7-9-14(13)15-10-5-6-11-15/h1,5-11H2,2-4H3 |
Clé InChI |
GKGXPSWAANPHII-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=C(CCC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)


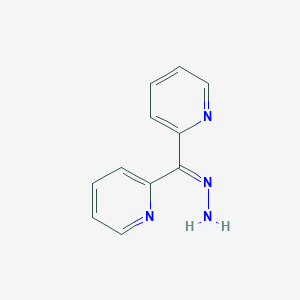
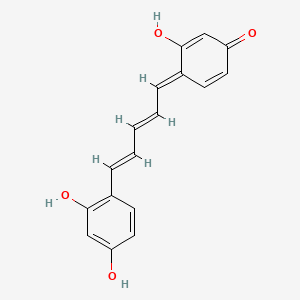
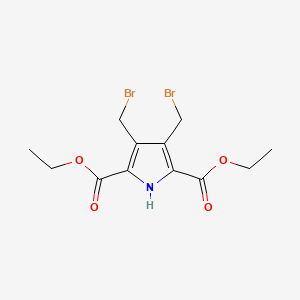

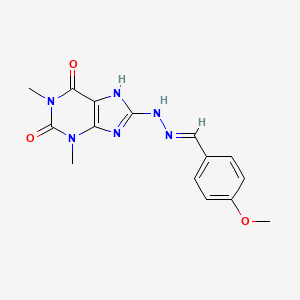

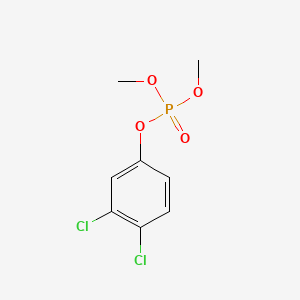
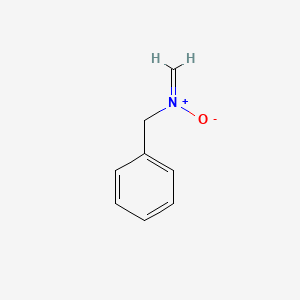
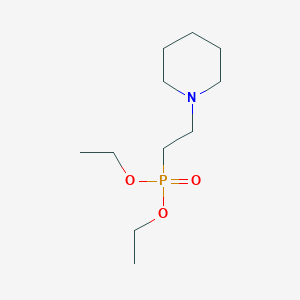
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
